molecular formula C32H36N2O5 B1260367 isochaetoglobosin D

isochaetoglobosin D

Cat. No. B1260367
M. Wt: 528.6 g/mol
InChI Key: PTPJKVDJLHYTML-XANHDBJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isochaetoglobosin D is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles and a macrocycle.

Scientific Research Applications

Cytotoxic Activity

Isochaetoglobosin D, along with other cytochalasan derivatives, has been identified in Chaetomium globosum, a marine-derived endophytic fungus. Research indicates that compounds like isochaetoglobosin D exhibit cytotoxic activity against certain tumor cell lines, such as the A-549 tumor cell line (Cui et al., 2010). Additionally, studies on Chaetomium elatum, another fungus, have isolated compounds including isochaetoglobosin D, which showed cytotoxicity against human breast cancer and cholangiocarcinoma cell lines (Thohinung et al., 2010).

Structural Studies and Biosynthesis

There has been significant research into the structure and biosynthesis of isochaetoglobosin D. A study focused on the revision of the structure of isochaetoglobosin Db, a related compound, using NMR analysis and biosynthetic considerations, indicating the complexity and interest in the structural aspects of these compounds (Wang et al., 2020). Another study explored the generation of complexity in natural product biosynthesis, specifically in the chaetoglobosin A family, to which isochaetoglobosin D belongs. This study highlights the role of redox enzymes in the biosynthesis of complex natural products like isochaetoglobosin D (Ishiuchi et al., 2013).

properties

Product Name

isochaetoglobosin D

Molecular Formula

C32H36N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

(1R,7E,9S,11E,13R,14S,16S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,5,6,20-tetrone

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,19,23,25,28,30,33,38H,4,8,12-13,15H2,1-3H3,(H,34,39)/b10-7+,18-14+/t17-,19+,23-,25-,28-,30+,32+/m0/s1

InChI Key

PTPJKVDJLHYTML-XANHDBJGSA-N

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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